molecular formula C5H9F2N B1490464 3-Fluoro-3-(fluoromethyl)pyrrolidine CAS No. 2092086-63-8

3-Fluoro-3-(fluoromethyl)pyrrolidine

Cat. No.: B1490464
CAS No.: 2092086-63-8
M. Wt: 121.13 g/mol
InChI Key: LBUUTEWCRSFLBA-UHFFFAOYSA-N
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Description

3-Fluoro-3-(fluoromethyl)pyrrolidine is a useful research compound. Its molecular formula is C5H9F2N and its molecular weight is 121.13 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

3-Fluoro-3-(fluoromethyl)pyrrolidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the formation of hydrogen bonds and van der Waals forces, which can alter the conformation and activity of the target biomolecules.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the stability and folding of peptides and proteins, thereby impacting cellular processes such as protein synthesis and degradation . Additionally, this compound can influence the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain enzymes by forming stable complexes with them, thereby preventing their normal function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell growth and differentiation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses include liver and kidney damage, as well as alterations in blood chemistry.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as fluorinase, which catalyzes the formation of carbon-fluorine bonds . This interaction can influence metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell. Additionally, the compound can affect the activity of other enzymes involved in metabolic pathways, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, the compound can be transported into cells via specific membrane transporters, where it can then interact with intracellular proteins and enzymes.

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific compartments or organelles within the cell through post-translational modifications and targeting signals . For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, the compound can be directed to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression.

Properties

IUPAC Name

3-fluoro-3-(fluoromethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N/c6-3-5(7)1-2-8-4-5/h8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUUTEWCRSFLBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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